
Formamide, N,N'-1,2-phenylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N,N’-1,2-phenylenebis- is a chemical compound with the molecular formula C8H8N2O2. It contains 20 bonds, including 12 non-hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 secondary amides (aliphatic) . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of formamide, N,N’-1,2-phenylenebis- can be achieved through several methods. One efficient method involves the promotion of the preparation of N,N’-diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This catalyst can also be used for the N-formylation of a variety of amines using formic acid under solvent-free conditions . Another method involves the selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes, and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid-Pd/C system .
Analyse Chemischer Reaktionen
Formamide, N,N’-1,2-phenylenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The electrochemical reduction mechanism of this compound has been investigated in dimethylformamide by means of cyclic voltammetry and controlled-potential electrolysis . The cobalt(II) complex shows three successive one-electron reduction processes . Additionally, formamide decomposes into carbon monoxide and ammonia when heated above 100°C .
Wissenschaftliche Forschungsanwendungen
Formamide, N,N’-1,2-phenylenebis- has numerous scientific research applications. It is used as a versatile building block for the synthesis of a library of 3,1,5-benzoxadiazepines with potential bioactivities that could lead to new drug candidates . The compound is also valuable in the fields of chemistry, biology, medicine, and industry due to its unique properties and reactivity.
Wirkmechanismus
The mechanism of action of formamide, N,N’-1,2-phenylenebis- involves its electrochemical reduction. The cobalt(II) complex of this compound undergoes three successive one-electron reduction processes, with the first electron uptake being metal-centered and the subsequent electron transfers being
Eigenschaften
CAS-Nummer |
31354-51-5 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
N-(2-formamidophenyl)formamide |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-6H,(H,9,11)(H,10,12) |
InChI-Schlüssel |
DHJBGTYQOWQGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


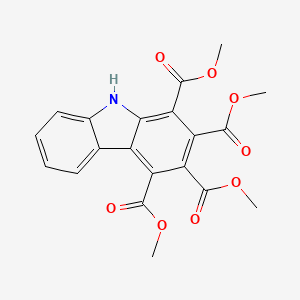
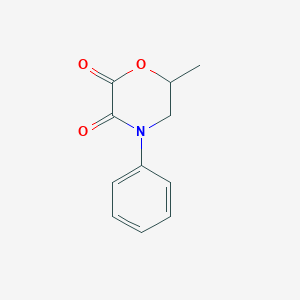
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
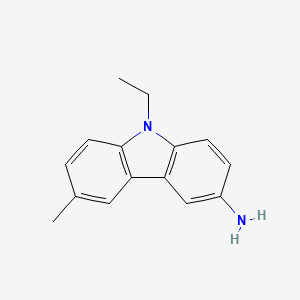
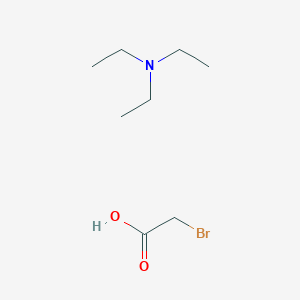
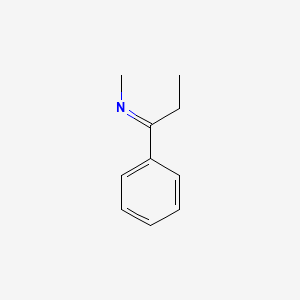
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
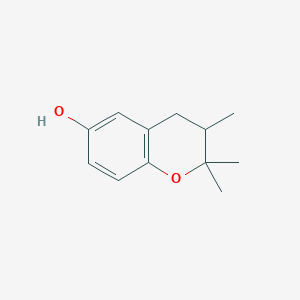
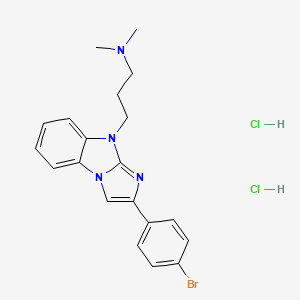

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)
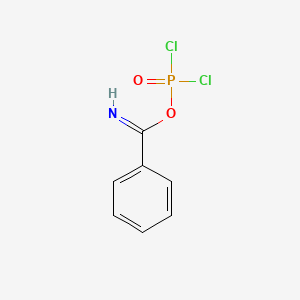

![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)
